Cubenol

Catalog No.
S642407
CAS No.
21284-22-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cubenol

CAS Number

21284-22-0

Product Name

Cubenol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3

InChI Key

COGPRPSWSKLKTF-UHFFFAOYSA-N

SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C

Synonyms

cubenol

Canonical SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)O)C(C)C

Cubenol, scientifically known as (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, is a naturally occurring sesquiterpenoid alcohol with the molecular formula C15H26OC_{15}H_{26}O and a molecular weight of approximately 222.37 g/mol. This compound is primarily derived from essential oils of various plant species, including Piper cubeba, Thujopsis dolabrata, and Callitropsis nootkatensis. Cubenol is characterized by a clear liquid form with a woody and spicy aroma, making it suitable for applications in the fragrance and flavor industries .

  • Oxidation: Cubenol can be oxidized to form cubenone when treated with oxidizing agents such as potassium permanganate. This reaction alters the alcohol functional group to a ketone.
  • Reduction: It can also undergo reduction reactions using reducing agents like sodium borohydride, which can convert ketones back to alcohols or reduce other functional groups present in derivatives.
  • Substitution Reactions: Cubenol can participate in substitution reactions where functional groups are replaced by other atoms or groups, influenced by the presence of various reagents.

Cubenol exhibits diverse biological activities that make it a subject of interest in pharmacological research:

  • Acaricidal Activity: Studies have indicated that cubenol possesses acaricidal properties, suggesting potential applications in pest control and agriculture as a natural pesticide.
  • Antimicrobial Properties: Research has shown that cubenol has antimicrobial effects against various pathogens, which could be beneficial for developing new antibacterial agents .
  • Anti-inflammatory Effects: Preliminary studies suggest that cubenol may exert anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory conditions .

Cubenol finds numerous applications across various fields:

  • Fragrance and Flavor Industry: Due to its pleasant aroma, cubenol is widely used in perfumes and flavoring agents in food products .
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs targeting microbial infections or inflammatory diseases .
  • Agriculture: The acaricidal properties of cubenol suggest its use as a natural pesticide in agricultural practices.

Research on the interactions of cubenol with biological systems has revealed several insights:

  • Molecular Targets: Cubenol interacts with various enzymes and receptors within biological pathways, influencing metabolic processes related to inflammation and microbial resistance .
  • Synergistic Effects: Studies indicate that cubenol may exhibit synergistic effects when combined with other phytochemicals, enhancing its biological efficacy against pathogens and pests .

Cubenol shares structural similarities with several other sesquiterpenoids. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Properties
CubebeneC₁₅H₂₄Found in essential oils; antimicrobial
δ-CadineneC₁₅H₂₄Present in many plant oils; insecticidal
EpicubenolC₁₅H₂₆OSimilar structure; potential anti-inflammatory
GuaiolC₁₅H₂₄OExhibits anti-inflammatory and analgesic properties
α-HumuleneC₁₅H₂₂Known for anti-inflammatory effects

Uniqueness of Cubenol

Cubenol's uniqueness lies in its specific structural configuration and the presence of hydroxyl groups that enhance its solubility in organic solvents while providing distinct biological activities. Its acaricidal properties set it apart from other sesquiterpenoids like δ-cadinene and guaiol, which do not exhibit similar pest control capabilities.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-14-2024

Explore Compound Types